molecular formula C17H18ClNO3 B4751171 N-(2-chlorophenyl)-2-(2-ethoxyethoxy)benzamide

N-(2-chlorophenyl)-2-(2-ethoxyethoxy)benzamide

Cat. No. B4751171
M. Wt: 319.8 g/mol
InChI Key: IIYJEDGRWIYSAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-(2-ethoxyethoxy)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is also known as GW 501516 or Endurobol and is a synthetic peroxisome proliferator-activated receptor delta (PPARδ) agonist.

Scientific Research Applications

N-(2-chlorophenyl)-2-(2-ethoxyethoxy)benzamide has shown potential applications in medical research, particularly in the field of cardiovascular diseases, metabolic disorders, and cancer. Studies have shown that N-(2-chlorophenyl)-2-(2-ethoxyethoxy)benzamide can improve lipid metabolism and insulin sensitivity, reduce inflammation, and promote cardiovascular health. Additionally, this compound has shown promising results in cancer research, as it can inhibit the growth of cancer cells.

Mechanism of Action

N-(2-chlorophenyl)-2-(2-ethoxyethoxy)benzamide acts as a PPARδ agonist, which is a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, inflammation, and cell proliferation. When N-(2-chlorophenyl)-2-(2-ethoxyethoxy)benzamide binds to PPARδ, it activates the receptor, leading to the upregulation of genes involved in lipid metabolism, insulin sensitivity, and anti-inflammatory responses.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(2-ethoxyethoxy)benzamide has been shown to improve lipid metabolism and insulin sensitivity in animal models and human clinical trials. Additionally, this compound has anti-inflammatory properties and can promote cardiovascular health by reducing the risk of atherosclerosis. In cancer research, N-(2-chlorophenyl)-2-(2-ethoxyethoxy)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-chlorophenyl)-2-(2-ethoxyethoxy)benzamide in lab experiments include its high potency and specificity for PPARδ, which allows for accurate and reproducible results. However, the limitations of using this compound include its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-2-(2-ethoxyethoxy)benzamide. One area of interest is the potential applications of this compound in the treatment of metabolic disorders, such as diabetes and obesity. Additionally, further studies are needed to explore the potential use of N-(2-chlorophenyl)-2-(2-ethoxyethoxy)benzamide in cancer therapy and the mechanisms underlying its anti-cancer effects. Finally, more research is needed to understand the long-term effects of N-(2-chlorophenyl)-2-(2-ethoxyethoxy)benzamide on human health and its potential for clinical use.

properties

IUPAC Name

N-(2-chlorophenyl)-2-(2-ethoxyethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-2-21-11-12-22-16-10-6-3-7-13(16)17(20)19-15-9-5-4-8-14(15)18/h3-10H,2,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYJEDGRWIYSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-(2-ethoxyethoxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.